Erythro‑to‑Threo Stereochemical Inversion: Exclusive Competence of the (2R,3S) Isomer
The patented process for manufacturing 2‑deoxy‑D‑threo‑pentofuranosides explicitly requires a 2‑deoxy‑D‑erythro‑pentofuranoside bearing a sulfonate leaving group at the 3‑position to achieve stereochemical inversion. The target compound, with its free 3‑OH and (2R,3S) configuration, is the designated precursor; the corresponding (2R,3R)‑threo isomer (CAS 138147‑42‑9) cannot undergo this inversion and instead yields the undesired erythro product [REFS‑1].
| Evidence Dimension | Stereochemical outcome of nucleoside synthesis |
|---|---|
| Target Compound Data | (2R,3S)‑erythro configuration yields 2‑deoxy‑D‑threo‑pentofuranoside after 3‑O‑activation and inversion |
| Comparator Or Baseline | (2R,3R)‑threo isomer (CAS 138147‑42‑9) cannot produce the threo‑pentofuranoside via the patented inversion route |
| Quantified Difference | Exclusive stereochemical access; no yield data possible as comparator is non‑productive in this pathway |
| Conditions | Patented process CA 2039403; inversion via 3‑O‑sulfonate displacement |
Why This Matters
Only the (2R,3S) isomer furnishes the therapeutically relevant 2‑deoxy‑D‑threo‑pentofuranoside scaffold; selecting the wrong isomer halts the synthesis entirely.
- [1] Saischek G, Fuchs F, Dax K, Billiani G. Process for the manufacture of 2-deoxy-D-threo-pentofuranosides, intermediates for their manufacture and their use. Canadian Patent CA 2039403 A1, 1991. URL: https://patents.google.com/patent/CA2039403A1/en (accessed 2025-05-02). View Source
